1,4-Dioxaspiro[4.5]decan-8-ylmethanol is a chemical compound characterized by its unique spirocyclic structure, which consists of a dioxaspiro framework. The compound has the molecular formula and a molecular weight of approximately 172.22 g/mol. Its structure includes a methanol group, contributing to its reactivity and potential applications in various fields, including organic synthesis and biological research .
Several chemical databases such as PubChem [] and ChemicalBook [] list 1,4-Dioxaspiro[4.5]decan-8-ylmethanol but do not mention any specific research applications.
Companies like Sigma-Aldrich [] offer this compound, but primarily focus on providing the chemical itself rather than detailing its research applications.
These reactions highlight the compound's versatility as a building block in organic synthesis.
The biological activity of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol is primarily related to its potential as a ligand in biochemical pathways. It may interact with specific enzymes or receptors, modulating their activity and influencing metabolic processes. This makes it a candidate for studies aimed at understanding enzyme interactions and metabolic pathways in various biological contexts .
Several synthetic routes have been developed for the preparation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol:
These methods underscore the compound's accessibility for research and industrial purposes.
1,4-Dioxaspiro[4.5]decan-8-ylmethanol has several notable applications:
Research into the interaction of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol with biological targets is ongoing. The compound's ability to act as a ligand may allow it to bind to specific enzymes or receptors, providing insights into its mechanism of action and potential therapeutic uses. Interaction studies are crucial for understanding how this compound could influence biological systems and its possible applications in drug discovery .
Several compounds share structural similarities with 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, allowing for comparative analysis:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol | 1256546-72-1 | 0.94 |
| 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol | 66336-42-3 | 0.94 |
| 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine | 30482-25-8 | 0.81 |
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | 156928-09-5 | 0.79 |
| Bicyclohexane-4,4-dione Monoethylene Ketal | 56309-94-5 | 0.81 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The high similarity index indicates that they may possess comparable chemical properties or biological activities but differ in specific functional characteristics that define their unique applications and reactivity profiles .
1,4-Dioxaspiro[4.5]decan-8-ylmethanol demonstrates excellent chemical stability under normal temperature and pressure conditions [1] [2] [3]. The compound maintains structural integrity when stored at temperatures between 2-8°C in a cool, dry, well-ventilated environment away from incompatible substances [1]. Under recommended storage conditions, the spirocyclic structure exhibits remarkable thermodynamic stability due to the conformational constraints imposed by the spiro center, which locks the molecule into a relatively rigid configuration.
The thermal decomposition behavior of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol follows predictable patterns characteristic of alcohol-containing organic compounds. When subjected to elevated temperatures, the compound undergoes thermal degradation to produce carbon monoxide and carbon dioxide as the primary decomposition products [1] [2]. The specific decomposition temperature has not been definitively established in the literature, though related dioxaspiro compounds typically begin decomposition above 200°C [2] [3].
Thermal stability analysis indicates that the compound should be protected from excess heat and moisture to prevent degradation [1] [2]. The spirocyclic framework provides enhanced thermal stability compared to linear analogs due to reduced conformational flexibility and the protective nature of the dioxolane ring system. Strong oxidizing agents represent the primary class of incompatible materials that could compromise the thermal stability of this compound [1] [2].
| Property | Value/Description | Reference |
|---|---|---|
| Chemical Stability | Stable under normal temperatures and pressures | [1] [2] [3] |
| Storage Conditions | Store in cool, dry, well-ventilated area away from incompatible substances | [1] |
| Stability Under Normal Conditions | Stable under recommended temperatures and pressures | [2] [3] |
| Conditions to Avoid | Excess heat, moisture, incompatible materials | [1] [2] |
| Incompatible Materials | Strong oxidizing agents | [1] [2] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide | [1] [2] |
| Auto-ignition Temperature | Not available | [2] [3] |
| Decomposition Temperature | Not available | [2] [3] |
| Thermal Decomposition Products | Carbon oxides during thermal decomposition | [2] [3] |
The solubility profile of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol reflects its amphiphilic nature, containing both polar functional groups (hydroxyl group and ether oxygens) and a hydrophobic spirocyclic framework. This dual character results in distinctive solubility patterns across different solvent systems.
In polar protic solvents, the compound demonstrates excellent solubility characteristics. Methanol, ethanol, and other short-chain alcohols readily dissolve 1,4-Dioxaspiro[4.5]decan-8-ylmethanol due to hydrogen bonding interactions between the hydroxyl group of the compound and the solvent molecules [4] [6]. The solubility in chloroform and other polar aprotic solvents is also favorable, attributed to dipole-dipole interactions and the ability of these solvents to accommodate the compound's moderate polarity [4] [6].
Water solubility is limited despite the presence of multiple oxygen atoms capable of hydrogen bonding [7]. This reduced aqueous solubility stems from the significant hydrophobic contribution of the spirocyclic hydrocarbon framework, which disrupts the hydrogen-bonded network of water molecules. The LogP value of 0.68 confirms the compound's moderate lipophilicity, indicating a preference for organic solvents over aqueous media [8] [9].
Ionic liquid systems represent a particularly interesting solvent class for this compound. Research has demonstrated complete miscibility with most ionic liquids, both hydrophilic and hydrophobic variants [7]. This exceptional compatibility with ionic liquids suggests potential applications in green chemistry processes and specialized extraction procedures.
| Solvent System | Solubility | Reference |
|---|---|---|
| Water | Limited solubility | [7] |
| Methanol | Soluble | [4] [6] |
| Ethanol | Soluble | [6] |
| Chloroform | Soluble | [4] [6] |
| Acetone | Soluble | [6] |
| Methylene chloride | Soluble | [6] |
| Ethyl acetate | Soluble | Inferred from structural analogs |
| Ionic liquids (various) | Complete miscibility with most ionic liquids | [7] |
| Polar solvents (general) | Good solubility due to hydroxyl group and ether oxygens | [10] |
| Non-polar solvents (general) | Limited solubility due to polar functional groups | Inferred from LogP value |
Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 1,4-Dioxaspiro[4.5]decan-8-ylmethanol through characteristic chemical shift patterns. The ¹H Nuclear Magnetic Resonance spectrum, typically recorded in deuterated chloroform, exhibits distinct multipicity patterns corresponding to the different proton environments within the molecule [11] [12] [13].
The cyclohexane ring protons appear as complex multiplets between 1.2-2.8 parts per million, reflecting the various axial and equatorial positions around the six-membered ring [12] [13] [14]. The dioxolane ring protons generate characteristic multiplets at 3.9-4.0 parts per million, positioned downfield due to the deshielding effect of the adjacent oxygen atoms [12] [13]. The methylene protons attached to the hydroxyl group (CH₂OH) typically appear as a doublet around 3.6-3.7 parts per million, while the hydroxyl proton itself produces a broad signal between 1.5-2.5 parts per million that can be exchanged with deuterium oxide for confirmation [14].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals six distinct carbon environments within the molecule, consistent with the molecular symmetry of the spirocyclic system [15] [16]. The quaternary spiro carbon appears at approximately 109 parts per million, characteristic of carbon atoms bonded to two oxygen atoms in acetal/ketal systems [15] [16]. The dioxolane carbons resonate between 64-65 parts per million, while the cyclohexane ring carbons appear in the aliphatic region between 25-40 parts per million [15] [16]. The methylene carbon bearing the hydroxyl group is expected to appear around 67 parts per million, typical for carbons alpha to oxygen in alcohol functional groups.
| Nucleus/Parameter | Chemical Shift/Value | Reference |
|---|---|---|
| ¹H NMR Chemical Shifts | δ ppm in CDCl₃ | Inferred from structural analogs [11] [12] [13] |
| Cyclohexane ring protons | 1.2-2.8 ppm (multiplets) | [12] [13] [14] |
| Dioxolane ring protons | 3.9-4.0 ppm (multiplets) | [12] [13] |
| Methylene (CH₂OH) protons | 3.6-3.7 ppm (doublet) | Predicted from structure |
| Hydroxyl (OH) proton | 1.5-2.5 ppm (broad) | Predicted from structure |
| ¹³C NMR Chemical Shifts | δ ppm relative to TMS | Inferred from structural analogs [11] [15] [16] |
| Quaternary spiro carbon | ~109 ppm | [15] [16] |
| Dioxolane carbons | 64-65 ppm | [15] [16] |
| Cyclohexane ring carbons | 25-40 ppm | [15] [16] |
| Methylene carbon (CH₂OH) | ~67 ppm | Predicted from structure |
| Number of carbon signals expected | 6 distinct carbon environments | Based on molecular symmetry |
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of the functional groups present in 1,4-Dioxaspiro[4.5]decan-8-ylmethanol. The infrared spectrum exhibits several diagnostic absorption bands that enable unambiguous identification of the compound.
The most prominent feature appears as a broad, strong absorption band between 3200-3600 wavenumbers, characteristic of the O-H stretching vibration of the primary alcohol functional group [17] [18] [19]. This band typically exhibits significant broadening due to hydrogen bonding interactions, both intermolecular and potentially intramolecular with the ether oxygen atoms.
Alkyl C-H stretching vibrations produce strong absorptions in the 2850-2960 wavenumber region, while the dioxolane C-H stretches appear slightly higher at 2900-3000 wavenumbers due to the electron-withdrawing effect of the adjacent oxygen atoms [17] [18] [19] [20]. The ether linkages in the dioxolane ring generate very strong C-O-C stretching absorptions between 1050-1150 wavenumbers, representing one of the most intense and diagnostic features of the spectrum [17] [21] [18].
Additional characteristic absorptions include C-O stretching of the alcohol group (1000-1100 wavenumbers), CH₂ bending vibrations (1440-1480 wavenumbers), and O-H bending modes (1300-1400 wavenumbers) [17] [18] [19] [20]. The fingerprint region below 1500 wavenumbers contains multiple overlapping absorptions from various ring breathing modes and skeletal vibrations that provide a unique spectral signature for this compound [17] [18].
| Functional Group/Vibration | Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| O-H stretching (alcohol) | 3200-3600 (broad) | Strong, broad | [17] [18] [19] |
| C-H stretching (alkyl) | 2850-2960 | Strong | [17] [18] [19] [20] |
| C-H stretching (dioxolane) | 2900-3000 | Medium | [17] [18] |
| C-O-C stretching (ether) | 1050-1150 (strong) | Very strong | [17] [21] [18] |
| C-O stretching (alcohol) | 1000-1100 | Strong | [17] [18] [19] |
| C-C stretching | 800-1200 | Medium | [17] [18] |
| CH₂ bending | 1440-1480 | Medium | [17] [19] [20] |
| O-H bending | 1300-1400 | Medium | [18] [19] |
| Ring breathing modes | 900-1000 | Variable | Predicted from structure |
| Fingerprint region | 600-1500 | Multiple peaks | [17] [18] |
Mass spectrometry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 172, corresponding to the molecular formula C₉H₁₆O₃ [23]. Under electrospray ionization conditions, the protonated molecule [M+H]⁺ at m/z 173 and sodium adduct [M+Na]⁺ at m/z 195 represent the most abundant ions [23].
The fragmentation behavior follows predictable pathways based on the stability of the resulting carbocation intermediates. Loss of the hydroxymethyl group (CH₂OH, 31 mass units) produces a significant fragment ion at m/z 141, representing the stabilized spirocyclic cation. The dioxolane ring system can undergo fragmentation to produce ions in the m/z 100-120 range, though the specific fragmentation pathways depend on the ionization energy and collision conditions employed.
Characteristic fragment ions include those derived from the cyclohexyl framework (m/z 55, 67, 81) and dioxolane ring cleavage products (m/z 73, 87) [11] [24]. Low-intensity fragments at m/z 31 and 45 correspond to hydroxymethyl and related oxygen-containing fragments. The relative intensities of these fragment ions provide diagnostic information for compound identification and can be used to distinguish this compound from structural isomers.
| Ion/Fragment | m/z Value | Relative Intensity | Reference |
|---|---|---|---|
| Molecular ion [M]⁺ | 172 | Low-medium | [23] |
| Protonated molecule [M+H]⁺ | 173 | High (ESI-MS) | [23] |
| Sodium adduct [M+Na]⁺ | 195 | High (ESI-MS) | [23] |
| Loss of CH₂OH [M-CH₂OH]⁺ | 141 | Medium | Predicted fragmentation |
| Loss of dioxolane ring | ~100-120 | Medium | Predicted fragmentation |
| Base peak (most abundant) | Variable | High | Typical MS behavior |
| Cyclohexyl fragments | 55, 67, 81 | Low-medium | Inferred from analogs [11] [24] |
| Dioxolane fragments | 73, 87 | Medium | Inferred from analogs [11] [24] |
| Hydroxymethyl fragments | 31, 45 | Low-medium | Predicted fragmentation |
Irritant